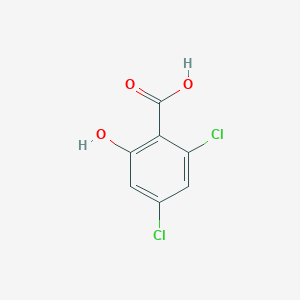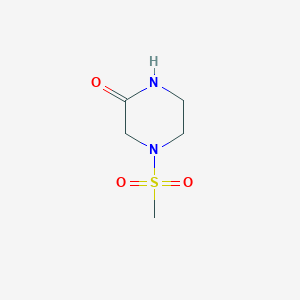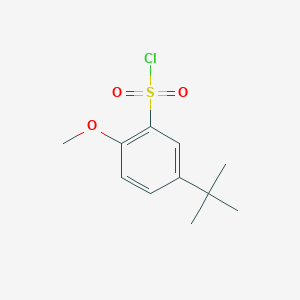
3-Aminobenzene-1,2-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminobenzene-1,2-diol hydrochloride is a chemical compound with the molecular formula C6H8ClNO2. It is a derivative of catechol, where an amino group is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including biomedicine, analytical chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Aminobenzene-1,2-diol hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of spiro[1,3-benzodioxole-2,1’-cyclohexane] with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminobenzene-1,2-diol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and hydroxyl groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinones, amine derivatives, and substituted benzene compounds, which have significant applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
3-Aminobenzene-1,2-diol hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 3-Aminobenzene-1,2-diol hydrochloride involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzymatic activities and other biochemical processes .
Comparación Con Compuestos Similares
- 2-Aminobenzene-1,4-diol hydrochloride
- 4-Aminobenzene-1,2-diol hydrochloride
- 3-Aminobenzene-1,2-diol
Comparison: 3-Aminobenzene-1,2-diol hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2-Aminobenzene-1,4-diol hydrochloride, it exhibits different chemical and physical properties, making it suitable for distinct applications in scientific research and industry .
Propiedades
IUPAC Name |
3-aminobenzene-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWCRPNKAZULNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536142 |
Source


|
| Record name | 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51220-97-4 |
Source


|
| Record name | 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)



![2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-](/img/structure/B1338838.png)





